what is the mechanism of action of CRT0105950
what is the mechanism of action of CRT0105950
An In-depth Technical Guide to the Mechanism of Action of CRT0105950
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
CRT0105950 is a potent, small-molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2)[1][2]. These kinases are crucial regulators of cytoskeletal dynamics, and their inhibition by CRT0105950 leads to significant anti-proliferative and anti-invasive effects in cancer cells[1][3][4]. The primary mechanism involves the disruption of both actin and microtubule networks through the modulation of key downstream effector proteins[1][5].
The LIM kinase family, consisting of LIMK1 and LIMK2, plays a pivotal role in actin filament dynamics by phosphorylating and thereby inactivating members of the actin-depolymerizing factor (ADF)/cofilin family[6][7]. By inhibiting LIMK1 and LIMK2, CRT0105950 prevents the phosphorylation of cofilin. This leads to an increase in active, dephosphorylated cofilin, which promotes the disassembly of actin filaments[2][3].
Furthermore, inhibition of LIMK by CRT0105950 has been shown to increase the acetylation of α-tubulin, a post-translational modification associated with microtubule stabilization[1]. This alteration of microtubule dynamics, combined with the disruption of the actin cytoskeleton, contributes to the observed cytotoxic and anti-migratory effects of the compound in tumor cells[1][4][5].
Quantitative Data
The inhibitory potency of CRT0105950 against its primary targets has been quantified through in vitro kinase assays.
| Target | IC50 (nM) | Reference |
| LIMK1 | 0.3 | [1][2] |
| LIMK2 | 1 | [1][2] |
Signaling Pathway
The signaling cascade leading to LIMK activation and its subsequent downstream effects, which are inhibited by CRT0105950, is a critical pathway in cancer cell motility and proliferation. Upstream signals, often initiated by receptor tyrosine kinases or G-protein coupled receptors, activate Rho family GTPases such as Rho, Rac, and Cdc42. These small GTPases then activate their respective downstream effectors, Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2[7][8]. Activated LIMK then phosphorylates cofilin, leading to actin filament stabilization and cell migration. CRT0105950 acts as a direct inhibitor of LIMK1 and LIMK2, thereby blocking this entire downstream cascade.
Caption: Signaling pathway inhibited by CRT0105950.
Experimental Protocols
The mechanism of action of CRT0105950 has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the direct inhibitory effect of CRT0105950 on the enzymatic activity of LIMK1 and LIMK2.
-
Reagents and Materials:
-
Recombinant human LIMK1 and LIMK2 enzymes
-
Cofilin substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
CRT0105950 stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of CRT0105950 in assay buffer.
-
Add the LIMK enzyme to the wells of a 384-well plate.
-
Add the CRT0105950 dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the CRT0105950 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blotting for Phospho-Cofilin
This experiment validates the cellular activity of CRT0105950 by measuring the phosphorylation status of its downstream target, cofilin.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
CRT0105950
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of CRT0105950 for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-cofilin, total cofilin, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-cofilin levels to total cofilin and the loading control.
-
Matrigel Invasion Assay
This assay assesses the functional impact of CRT0105950 on the invasive potential of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
CRT0105950
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet stain
-
-
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow for gelation.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of CRT0105950.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each insert.
-
Compare the number of invading cells in the CRT0105950-treated groups to the vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of CRT0105950.
References
- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LIMK inhibitor CRT0105950 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. mdpi.com [mdpi.com]
- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lim kinase - Wikipedia [en.wikipedia.org]
- 8. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
